2-ヒドロキシプロピルノルタダラフィル

説明

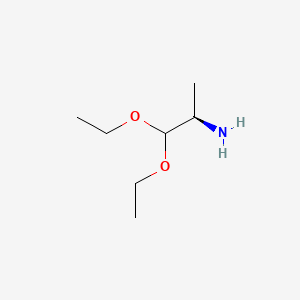

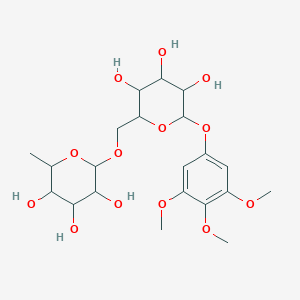

2-Hydroxypropyl nortadalafil is a novel tadalafil analogue . It was found in dietary supplements using adulterants screening and isolated using column chromatography .

Synthesis Analysis

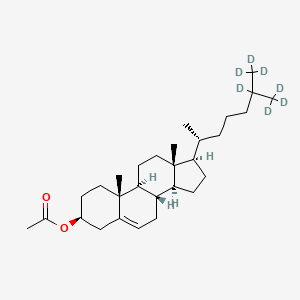

The synthesis of 2-Hydroxypropyl nortadalafil involves the use of extensive 1D- and 2D-NMR and MS spectral analyses . The structure was determined as 6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(3-hydroxypropyl)pyrazino .Molecular Structure Analysis

The molecular formula of 2-Hydroxypropyl nortadalafil is C24H23N3O5 . Its average mass is 433.457 Da and its monoisotopic mass is 433.163757 Da .科学的研究の応用

神経学研究

“2-ヒドロキシプロピルノルタダラフィル”は、神経学研究 で使用されています。これは、神経疾患の研究に使用される研究ツールの1つです。 この化合物は、パーキンソン病や統合失調症などの病状の研究に使用できます .

製薬研究

この化合物は、製薬研究 でも使用されます。 これは、勃起不全や良性前立腺肥大症の治療によく使用されるタダラフィル製品ファミリーの一部です .

獣医学研究

“2-ヒドロキシプロピルノルタダラフィル”は、獣医学研究 で使用されています。 これは、獣医学的化合物および代謝物参照資料の一部です .

不純物参照物質

この化合物は、不純物参照物質 として役立ちます。 これは、医薬品の品質管理と開発に使用されます .

プロテオミクス研究

“2-ヒドロキシプロピルノルタダラフィル”は、プロテオミクス研究 で使用されています。 プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です

将来の方向性

The future directions of 2-Hydroxypropyl nortadalafil research could involve a more detailed study of its synthesis, chemical reactions, mechanism of action, and safety profile. It is also important to investigate its potential applications, especially considering its presence in dietary supplements .

作用機序

Target of Action

2-Hydroxypropyl Nortadalafil is a derivative of Tadalafil . Tadalafil is a member of the phosphodiesterase (PDE) inhibitors, which are known to target and inhibit the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is found in various tissues, most prominently in the corpus cavernosum of the penis and the arteries of the pulmonary vascular bed .

Mode of Action

The compound works by inhibiting PDE5, an enzyme that regulates blood flow in the penis and lungs . By inhibiting this enzyme, 2-Hydroxypropyl Nortadalafil enhances the effect of nitric oxide, which is released during sexual stimulation. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxypropyl Nortadalafil is the nitric oxide/cGMP pathway . When sexual stimulation causes local release of nitric oxide, inhibition of PDE5 by 2-Hydroxypropyl Nortadalafil leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

As a derivative of tadalafil, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Tadalafil is known to be rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine .

Result of Action

The primary result of the action of 2-Hydroxypropyl Nortadalafil is the relaxation of smooth muscle tissue and increased blood flow to certain areas of the body . This can lead to the resolution of erectile dysfunction symptoms or the reduction of pulmonary arterial hypertension .

Action Environment

The action of 2-Hydroxypropyl Nortadalafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

生化学分析

Biochemical Properties

2-Hydroxypropyl nortadalafil plays a significant role in biochemical reactions, particularly as a phosphodiesterase 5 inhibitor . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in cells, which is crucial for various physiological processes. The compound interacts with enzymes such as phosphodiesterase 5, proteins involved in the cGMP pathway, and other biomolecules that regulate vascular smooth muscle relaxation .

Cellular Effects

2-Hydroxypropyl nortadalafil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting phosphodiesterase 5, it increases cGMP levels, leading to enhanced vasodilation and improved blood flow. This effect is particularly significant in vascular smooth muscle cells, where it promotes relaxation and reduces cellular contraction . Additionally, the compound may impact gene expression related to the cGMP pathway, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of 2-Hydroxypropyl nortadalafil involves its binding to the active site of phosphodiesterase 5, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels within cells. The increased cGMP activates protein kinase G, which phosphorylates various target proteins, leading to vasodilation and other physiological effects . The compound’s interaction with phosphodiesterase 5 is highly specific, ensuring targeted inhibition and minimal off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxypropyl nortadalafil have been observed to change over time . The compound exhibits stability under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown sustained effects on cellular function, particularly in maintaining elevated cGMP levels and promoting vasodilation . The compound’s stability and efficacy may vary depending on storage conditions and experimental setups.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 2-Hydroxypropyl nortadalafil vary with different dosages . At lower doses, the compound effectively inhibits phosphodiesterase 5, leading to increased cGMP levels and improved vascular function. At higher doses, potential toxic or adverse effects may be observed, including excessive vasodilation and hypotension . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

2-Hydroxypropyl nortadalafil is involved in various metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterase 5 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to facilitate its excretion from the body . These metabolic processes ensure the compound’s pharmacokinetic properties are maintained, allowing for effective therapeutic use.

Transport and Distribution

Within cells and tissues, 2-Hydroxypropyl nortadalafil is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with these proteins, which facilitate its localization to target sites such as vascular smooth muscle cells . This targeted distribution ensures the compound’s efficacy in promoting vasodilation and improving blood flow.

Subcellular Localization

The subcellular localization of 2-Hydroxypropyl nortadalafil is primarily within the cytoplasm, where it interacts with phosphodiesterase 5 and other components of the cGMP pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects. Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its functional activity .

特性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRCGCUDAOLEEX-QMWSHBGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347612 | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353020-85-5 | |

| Record name | 2-Hydroxypropyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPROPYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B569018.png)

![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid](/img/structure/B569025.png)